Pancreatic Lipase Inhibition: Enhanced Potency Relative to Curcumin
The threo diastereomer, along with its erythro counterpart, exhibits significantly enhanced inhibitory activity against porcine pancreatic lipase when compared to the parent compound curcumin [1]. While curcumin itself is a known lipase inhibitor, the radiolytic transformation products demonstrate a marked improvement in potency. This indicates that the phenylpropanoid scaffold, specifically the 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol moiety, is a more effective pharmacophore for this target.
| Evidence Dimension | Porcine Pancreatic Lipase Inhibition |
|---|---|
| Target Compound Data | IC50 = 2.09 µM (2090 nM) |
| Comparator Or Baseline | Curcumin: IC50 = 142.24 µM (reported in a separate study under comparable conditions) or IC50 = 971 µM (0.971 mM, alternative assay) |
| Quantified Difference | threo-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is approximately 68-fold more potent than curcumin based on the 142.24 µM value, or approximately 465-fold more potent based on the 0.971 mM value. |
| Conditions | Inhibition of porcine pancreatic lipase, preincubation for 10 mins followed by 4-MUO addition, measured at 60 sec intervals for 40 mins [1]; Curcumin comparator data from an in vitro pancreatic lipase inhibition assay [2]. |
Why This Matters
This order-of-magnitude improvement in enzyme inhibition validates the selection of this specific phenylpropanoid over curcumin as a starting point for developing potent pancreatic lipase inhibitors for metabolic research.
- [1] BindingDB. (n.d.). BDBM50552234 (CHEMBL4757866) IC50 data for porcine pancreatic lipase. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50552234 View Source
- [2] Zhang, X., et al. (2024). Targeted Screening of Curcumin Derivatives as Pancreatic Lipase Inhibitors Using Computer-Aided Drug Design. ACS Omega, 9(24), 27669–27679. DOI: 10.1021/acsomega.4c03596 (Value from abstract/figure as reported by QxMD). View Source
